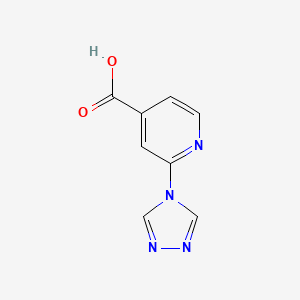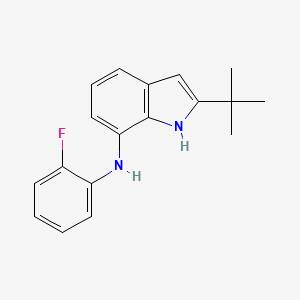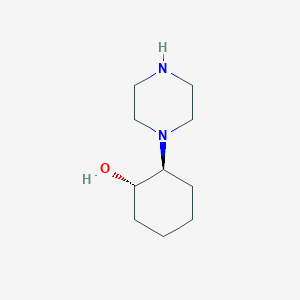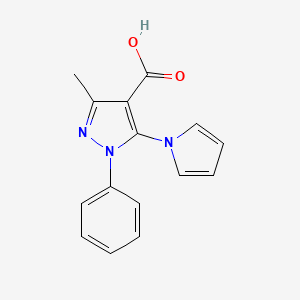
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as MPPPCA, is a heterocyclic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, a class of compounds known for their stability and wide range of uses. MPPPCA has been used in a variety of experiments, ranging from organic synthesis to enzyme research.
Applications De Recherche Scientifique
Aurora Kinase Inhibition
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives have potential applications in cancer treatment through Aurora kinase inhibition. Aurora kinase inhibitors are significant in the development of new therapeutic agents for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Structural Analysis
These compounds show interesting structural features. In one study, different hydrogen-bonded sheets were formed by two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, indicating complex molecular interactions, which are important for understanding their potential applications (J. Quiroga et al., 2013).
Theoretical and Spectral Investigations
Combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, including spectral (NMR, FT-IR) and X-ray diffraction techniques, provide insights into their electronic and structural properties. This information is crucial for exploring their potential applications in various fields like material science (S. Viveka et al., 2016).
Antibacterial Applications
Synthesis and antibacterial screening of certain pyrazolopyridine derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have shown that some of these compounds are effective antibacterial agents. This suggests their potential use in developing new antibacterial drugs (T. Maqbool et al., 2014).
Optical and Electronic Properties
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating their potential as materials for optical limiting applications. Their nonlinearity in chloroform solution was particularly noted, making them candidates for optical applications (B. Chandrakantha et al., 2013).
Coordination Complexes
The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives with metals like Cu, Co, and Zn have been explored. This research is significant in the field of coordination chemistry and could lead to applications in catalysis and material science (S. Radi et al., 2015).
Antifungal Activity
Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity. Their efficacy against various phytopathogenic fungi indicates their potential use in agriculture and pharmaceuticals (Shijie Du et al., 2015).
Domino Reaction in Organic Synthesis
The reactivity of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids in a domino reaction has been studied. This research contributes to the field of organic synthesis, providing insights into the behavior of these compounds under certain reaction conditions (A. V. Erkin & S. M. Ramsh, 2014).
Thieno[2,3-c]pyrazoles Synthesis
Research on the conversion of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into various thieno[2,3-c]pyrazoles demonstrates the versatility of these compounds in synthesizing novel heterocyclic compounds. This has implications in medicinal chemistry and drug discovery (N. Haider et al., 2005).
Multifunctional Chemosensor Development
The synthesis of a new colorimetric chemosensor based on pyrazole derivatives demonstrates the compound's ability to detect metal ions like Cu2+, Zn2+, and Co2+. This application is significant in environmental monitoring and analytical chemistry (T. Aysha et al., 2021).
Cancer Inhibitory Activity
The synthesis and evaluation of cancer inhibitory activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives indicate potential applications in oncology. The antitumor activity against various cancer cells highlights the therapeutic potential of these compounds (Lingling Jing et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis of certain pyrazoline derivatives and their evaluation for antimicrobial activity indicate potential use in developing new antimicrobial agents. The presence of specific functional groups, like methoxy, enhances their antimicrobial properties (Satyender Kumar et al., 2012).
Propriétés
IUPAC Name |
3-methyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-13(15(19)20)14(17-9-5-6-10-17)18(16-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEADDCDQHQMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N2C=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



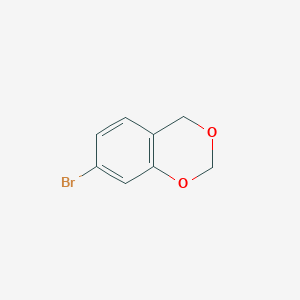
![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)
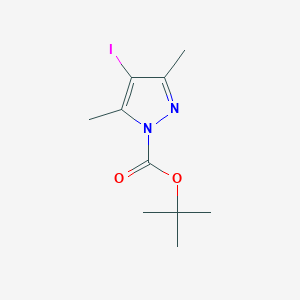
![(5-Bromo-3-benzo[b]thienyl)methanol](/img/structure/B1311466.png)
![N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1311469.png)
![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)
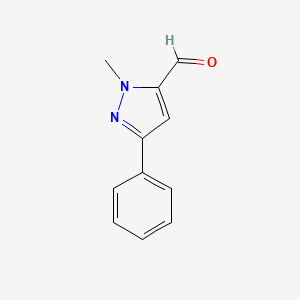
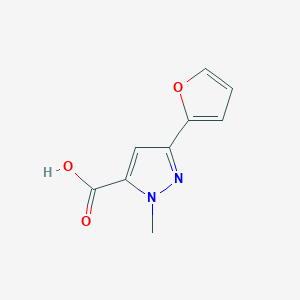
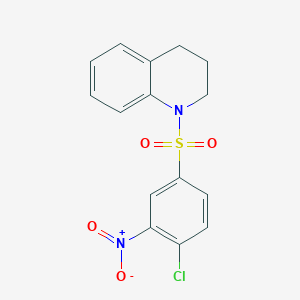
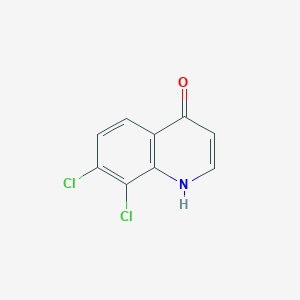
![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)
